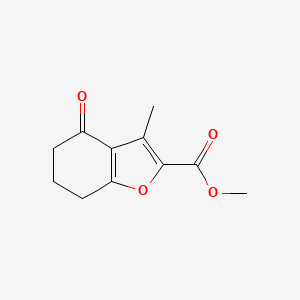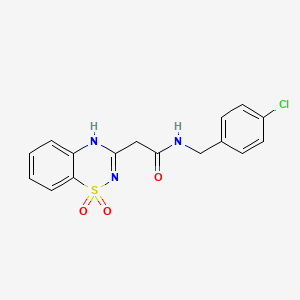![molecular formula C17H15F2NO4 B2449301 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794841-24-9](/img/structure/B2449301.png)
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is an organic compound that features a complex structure with both aromatic and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate typically involves the reaction of 3,5-difluoroaniline with 2-methoxyphenylacetic acid under esterification conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-chlorophenyl)acetate
- 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-bromophenyl)acetate
- 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-nitrophenyl)acetate
Uniqueness
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is unique due to the presence of both methoxy and difluorophenyl groups, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the difluorophenyl group can increase its binding affinity to certain molecular targets.
Properties
IUPAC Name |
[2-(3,5-difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-15-5-3-2-4-11(15)6-17(22)24-10-16(21)20-14-8-12(18)7-13(19)9-14/h2-5,7-9H,6,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGCJNZQZGRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2449220.png)

![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B2449231.png)


![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/new.no-structure.jpg)

